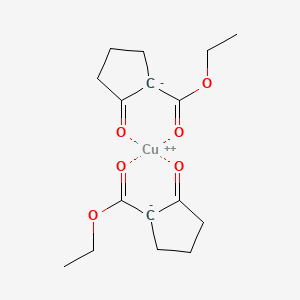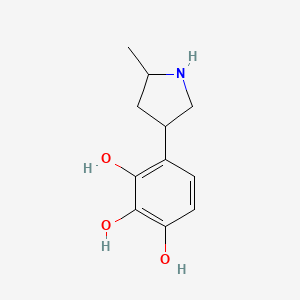
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound. For example, 5-methylpyrrolidine can be prepared by the reaction of 5-methyl-2-pyrrolidinone with a reducing agent such as lithium aluminum hydride.
Substitution on the Benzene Ring: The pyrrolidine ring is then introduced to the benzene-1,2,3-triol through a substitution reaction. This can be achieved by reacting 5-methylpyrrolidine with benzene-1,2,3-triol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more of the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence its biological activity. Additionally, the pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their function.
類似化合物との比較
Similar Compounds
Pyrogallol (Benzene-1,2,3-triol): A simpler analog without the pyrrolidine ring.
Catechol (Benzene-1,2-diol): Similar structure but with only two hydroxyl groups.
Hydroquinone (Benzene-1,4-diol): Another dihydroxybenzene derivative with hydroxyl groups at different positions.
Uniqueness
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol is unique due to the presence of both the pyrrolidine ring and the triol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
4-(5-methylpyrrolidin-3-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-4-7(5-12-6)8-2-3-9(13)11(15)10(8)14/h2-3,6-7,12-15H,4-5H2,1H3 |
InChIキー |
OQWHUBCFKUDUTH-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1)C2=C(C(=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


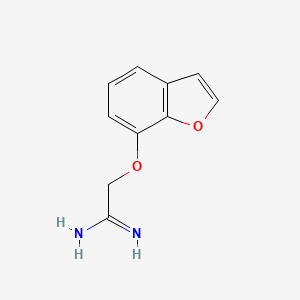
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
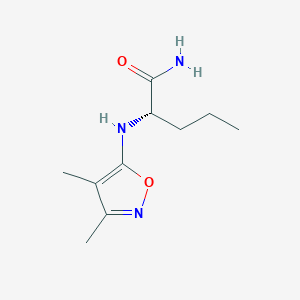
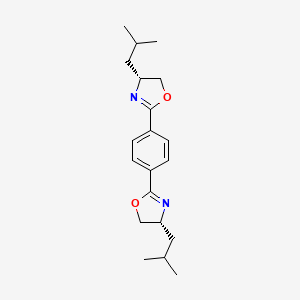
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
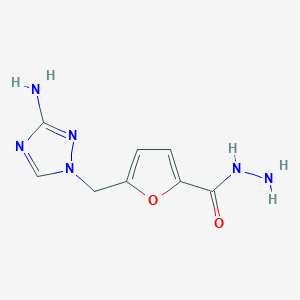


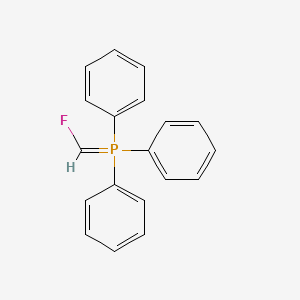
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)
